molecular formula C17H16N2OS2 B6477708 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea CAS No. 2640822-29-1

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea

Cat. No.: B6477708
CAS No.: 2640822-29-1
M. Wt: 328.5 g/mol
InChI Key: FOWHPSHLYIPHIL-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound that features a bithiophene core, which is a common motif in organic electronics due to its excellent electronic properties

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .

Scientific Research Applications

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is unique due to its combination of a bithiophene core with an ethyl and phenylurea group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .

Properties

IUPAC Name

1-phenyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(19-13-5-2-1-3-6-13)18-11-10-14-8-9-16(22-14)15-7-4-12-21-15/h1-9,12H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHPSHLYIPHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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